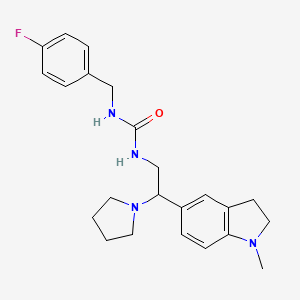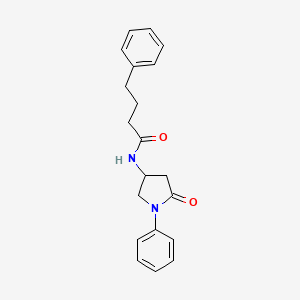![molecular formula C21H25N3O2 B2660690 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide CAS No. 503561-72-6](/img/structure/B2660690.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide is a chemical compound with significant potential in various fields of research. This compound is known for its unique structure, which combines a pyridine ring with a cyclohexyl group and a dimethylphenyl carbamoyl moiety. It has been studied for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2,6-dimethylphenyl isocyanate: This intermediate is synthesized by reacting 2,6-dimethylaniline with phosgene under controlled conditions.
Formation of the cyclohexylamine derivative: Cyclohexylamine is reacted with the 2,6-dimethylphenyl isocyanate to form the corresponding urea derivative.
Coupling with pyridine-3-carboxylic acid: The urea derivative is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-2-carboxamide: This compound has a similar structure but with the carboxamide group at the 2-position of the pyridine ring.
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-4-carboxamide: This compound has the carboxamide group at the 4-position of the pyridine ring.
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group at the 3-position of the pyridine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from these similar compounds.
Eigenschaften
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-8-6-9-16(2)18(15)23-20(26)21(11-4-3-5-12-21)24-19(25)17-10-7-13-22-14-17/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKKWWAHQDSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2660607.png)

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2660610.png)
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)
![4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2660618.png)
![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660619.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)


